molecular formula C7H4BrF2NO3 B8197119 2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid

2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid

Cat. No.: B8197119
M. Wt: 268.01 g/mol
InChI Key: JGSLFANQCZGCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid is an organic compound with the molecular formula C7H4BrF2NO3 This compound is characterized by the presence of a bromopyridine moiety linked to a difluoroacetic acid group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid typically involves the reaction of 6-bromopyridin-3-ol with difluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the etherification reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions would produce various aryl or alkyl-substituted products .

Scientific Research Applications

2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can bind to active sites or allosteric sites on proteins, modulating their activity. The difluoroacetic acid group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid is unique due to the presence of both the bromopyridine and difluoroacetic acid moieties. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)oxy-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-5-2-1-4(3-11-5)14-7(9,10)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSLFANQCZGCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(=O)O)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.